molecular formula C18H19NO4S2 B14444536 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate CAS No. 77267-56-2

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate

Katalognummer: B14444536
CAS-Nummer: 77267-56-2
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: BXBLSVRYLBQPKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a derivative of benzofuran and is characterized by its unique structural features, which include a benzofuran ring, a methylcarbamate group, and a phenylthio sulfinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then reacted with methyl isocyanate to form the methylcarbamate derivative . The phenylthio sulfinyl group is introduced through a subsequent reaction with phenylthiol and an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize the formation of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high efficiency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is unique due to the presence of the phenylthio sulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .

Eigenschaften

CAS-Nummer

77267-56-2

Molekularformel

C18H19NO4S2

Molekulargewicht

377.5 g/mol

IUPAC-Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-phenylsulfanylsulfinylcarbamate

InChI

InChI=1S/C18H19NO4S2/c1-18(2)12-13-8-7-11-15(16(13)23-18)22-17(20)19(3)25(21)24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3

InChI-Schlüssel

BXBLSVRYLBQPKK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.